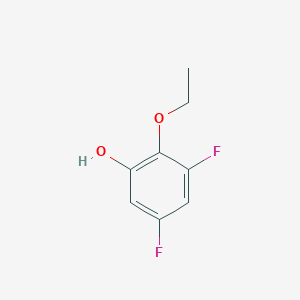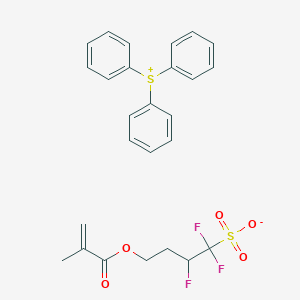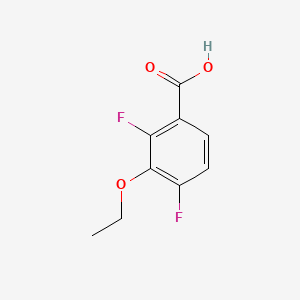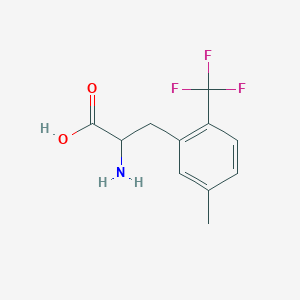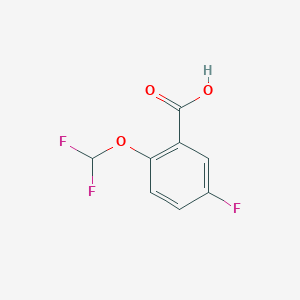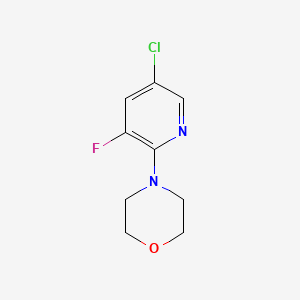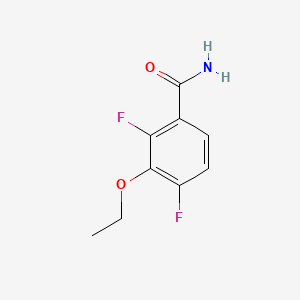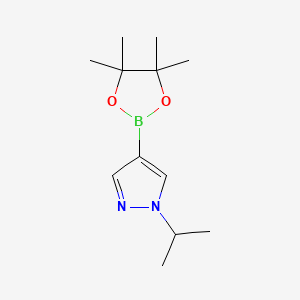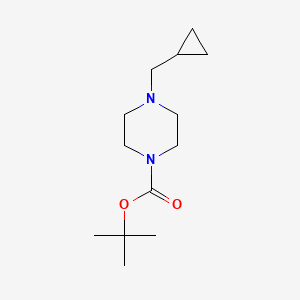
Tert-Butyl-4-(Cyclopropylmethyl)piperazin-1-carboxylat
Übersicht
Beschreibung
Tert-butyl 4-(cyclopropylmethyl)piperazine-1-carboxylate, also known by various synonyms such as 4-(Piperidin-4-ylmethyl)piperazine-1-carboxylic acid tert-butyl ester, 1-Boc-4-(piperidin-4-ylmethyl)piperazine, and 1-(tert-Butoxycarbonyl)-4-(piperidin-4-ylmethyl)piperazine, is a chemical compound with the molecular formula C₁₅H₂₉N₃O₂. It exists as a white to pale yellow powder or crystalline substance .
Synthesis Analysis
The synthetic route for tert-butyl 4-(cyclopropylmethyl)piperazine-1-carboxylate involves the reaction of tert-butyl 4-(1-hydroxycyclopropanecarbonyl)piperazine-1-carboxylate with piperidine-4-carboxaldehyde. The tert-butyl group serves as a protecting group for the piperazine nitrogen, ensuring stability during the reaction. The resulting compound is a versatile intermediate in organic synthesis .
Molecular Structure Analysis
The molecular structure of tert-butyl 4-(cyclopropylmethyl)piperazine-1-carboxylate consists of a piperazine ring with a cyclopropylmethyl substituent at one nitrogen and a tert-butyl ester group at the other nitrogen. The cyclopropylmethyl moiety imparts rigidity to the molecule, affecting its conformation and reactivity .
Chemical Reactions Analysis
Tert-butyl 4-(cyclopropylmethyl)piperazine-1-carboxylate can participate in various chemical reactions, including amidation, esterification, and nucleophilic substitutions. Its reactivity depends on the functional groups present and the reaction conditions .
Physical And Chemical Properties Analysis
- Inert Gas Filling : Inert gas (e.g., nitrogen) is used during handling to prevent oxidation or degradation
Wissenschaftliche Forschungsanwendungen
Analyse der Molekülstruktur
Die Molekülstruktur ähnlicher Verbindungen wie Tert-Butyl-4-(2-Tert-Butoxy-2-oxoethyl)piperazin-1-carboxylat wurde berichtet . Die Titelverbindung kristallisiert aus einer Mischung aus Petrolether und Ethylacetat in der monoklinen Raumgruppe P 21/c mit vier Molekülen in der Elementarzelle . Dies deutet darauf hin, dass Tert-Butyl-4-(Cyclopropylmethyl)piperazin-1-carboxylat ähnliche Kristallisationseigenschaften aufweisen könnte.
Bausteine in der organischen Synthese
Piperazin und seine Derivate dienen als nützliche Bausteine/Zwischenprodukte bei der Synthese mehrerer neuartiger organischer Verbindungen wie Amide, Sulfonamide, Mannich-Basen, Schiff'sche Basen, Thiazolidinone, Azetidinone und Imidazolinone . Dies zeigt, dass this compound auch als Baustein in der organischen Synthese verwendet werden könnte.
Synthese von bioaktiven Verbindungen
Der Piperazin-Rest spielt eine wichtige Rolle und findet sich in verschiedenen bioaktiven Verbindungen . Insbesondere wurde der Piperazinoessigsäure-Motiv in hochspezifischen Faktor Xa Trypsin-ähnlichen Proteaseinhibitoren gefunden . Dies deutet darauf hin, dass this compound möglicherweise bei der Synthese von bioaktiven Verbindungen eingesetzt werden könnte.
Radiopharmazeutische Forschung
Funktionalisierte Piperazinderivate wurden in der radiopharmazeutischen Forschung als Ausgangsmaterial für Spiroverbindungen verwendet, die zur milden Einführung von Fluor-18 eingesetzt wurden . Dies impliziert, dass this compound in der radiopharmazeutischen Forschung verwendet werden könnte.
Linker in der PROTAC-Entwicklung
Ähnliche Verbindungen wie Tert-Butyl-4-(4-(Hydroxymethyl)phenyl)piperidin-1-carboxylat wurden als semi-flexibler Linker in der PROTAC-Entwicklung für den gezielten Proteinabbau verwendet . Dies deutet darauf hin, dass this compound auch als Linker in der PROTAC-Entwicklung verwendet werden könnte.
Synthese von Indazol-DNA-Gyrase-Inhibitoren
Monosubstituierte Piperazine, z. B. bei der Synthese von Indazol-DNA-Gyrase-Inhibitoren, wurden hergestellt . Dies zeigt, dass this compound möglicherweise bei der Synthese von DNA-Gyrase-Inhibitoren eingesetzt werden könnte.
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
tert-butyl 4-(cyclopropylmethyl)piperazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O2/c1-13(2,3)17-12(16)15-8-6-14(7-9-15)10-11-4-5-11/h11H,4-10H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDDPLSXJAIFLJZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)CC2CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00675459 | |
| Record name | tert-Butyl 4-(cyclopropylmethyl)piperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00675459 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
373608-50-5 | |
| Record name | tert-Butyl 4-(cyclopropylmethyl)piperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00675459 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details










Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

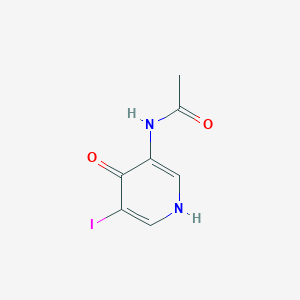
![4,5-Dichloro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1393364.png)
![Furo[3,2-b]pyridin-6-ol](/img/structure/B1393365.png)
![6-Ethynylfuro[3,2-b]pyridine](/img/structure/B1393366.png)
